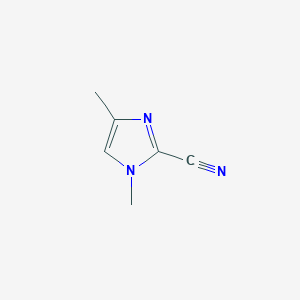![molecular formula C7H5N3O B1611137 Pyrido[3,4-D]pyridazin-4(3H)-one CAS No. 40511-70-4](/img/structure/B1611137.png)
Pyrido[3,4-D]pyridazin-4(3H)-one
Overview
Description
Pyrido[3,4-D]pyridazin-4(3H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique molecular structure that makes it attractive for use in pharmaceuticals, materials science, and other areas of research. In
Scientific Research Applications
Antibacterial and Antifungal Activities
Pyrido[3,4-D]pyridazin-4(3H)-one derivatives have been extensively studied for their antimicrobial properties. For instance, Akçay et al. (2018) synthesized new derivatives and found them effective against various antimycobacterial strains. These compounds, however, showed no significant effect against Gram-positive, Gram-negative bacteria, and fungi (Akçay, Ülger, Kaynak Onurda, & Duendar, 2018). Additionally, Geffken et al. (2011) designed derivatives that showed activity against Staphylococcus aureus and moderate antifungal activity against Candida albicans (Geffken, Soliman, Soliman, Abdel-Khalek, & Issa, 2011).
Synthetic Pathways and Structural Studies
The compound's synthetic pathways are of significant interest. Price et al. (2022) reviewed the literature on synthetic pathways towards Pyrido[3,4-D]pyridazin-4(3H)-one, highlighting its rarity and promise in medicinal chemistry (Price, Emery, & Dehaen, 2022). Wójcicka et al. (2022) synthesized derivatives and analyzed their structures using various spectroscopic techniques, contributing to the understanding of their molecular geometries and potential biological activities (Wójcicka, Becan, Rembiałkowska, Pyra, & Bryndal, 2022).
Anticonvulsant Activities
Research by Dong et al. (2015) on 6-substituted-pyrido[3,2-d]pyridazine derivatives indicated significant anticonvulsant activity, surpassing some marketed drugs in terms of safety and efficacy (Dong, Liu, Wei, & Quan, 2015).
Exploration of Chemical Space
The compound also plays a role in exploring new chemical spaces. Thorimbert et al. (2018) discussed the synthesis of various heterocyclic compounds, including Pyrido[3,4-D]pyridazin-4(3H)-one, to expand chemical diversity, which is crucial for future medicinal and material science applications (Thorimbert, Botuha, & Passador, 2018).
properties
IUPAC Name |
3H-pyrido[3,4-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-6-4-8-2-1-5(6)3-9-10-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQTYJJTLHAINM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495603 | |
| Record name | Pyrido[3,4-d]pyridazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[3,4-D]pyridazin-4(3H)-one | |
CAS RN |
40511-70-4 | |
| Record name | Pyrido[3,4-d]pyridazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![4-(Chloromethyl)benzo[d][1,3]dioxole](/img/structure/B1611073.png)
![7-chlorobenzo[b]thiophen-3(2H)-one](/img/structure/B1611075.png)